Benzo[h]quinoline-2-carbaldehyde
Overview
Description
Benzo[h]quinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C14H9NO. It is a derivative of benzoquinoline, featuring an aldehyde functional group at the second position. This compound is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[h]quinoline-2-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzaldehyde with acetophenone derivatives under acidic conditions, followed by cyclization and oxidation steps . Another method includes the use of nanostructured TiO2 photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using environmentally benign catalysts and solvent-free conditions to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Benzo[h]quinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzo[h]quinoline-2-carboxylic acid.
Reduction: Benzo[h]quinoline-2-methanol.
Substitution: Halogenated benzo[h]quinoline derivatives.
Scientific Research Applications
Benzo[h]quinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[h]quinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-Quinolinecarboxaldehyde: Another quinoline derivative with similar structural features but different reactivity and applications.
Benzo[h]pyrano[2,3-b]quinoline: A related compound with a fused pyrano ring, exhibiting distinct chemical properties and biological activities.
Uniqueness: Benzo[h]quinoline-2-carbaldehyde is unique due to its specific functional group positioning, which imparts distinct reactivity and enables its use in diverse applications ranging from organic synthesis to medicinal chemistry .
Properties
IUPAC Name |
benzo[h]quinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO/c16-9-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)15-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDYPKKCCHZQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569066 | |
Record name | Benzo[h]quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904886-12-0 | |
Record name | Benzo[h]quinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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